molecular formula C9H5Cl6NS4 B12815373 N-(Bis((trichloromethyl)dithio)methylene)aniline CAS No. 65331-40-0

N-(Bis((trichloromethyl)dithio)methylene)aniline

Cat. No.: B12815373
CAS No.: 65331-40-0
M. Wt: 468.1 g/mol
InChI Key: HCUUQYLOTOGZJB-UHFFFAOYSA-N
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Description

N-(Bis((trichloromethyl)dithio)methylene)aniline is a Schiff base derivative of aniline characterized by a bis((trichloromethyl)dithio)methylene substituent on the nitrogen atom. The compound’s structure consists of an aniline backbone (C₆H₅NH₂) modified by a methylene bridge (-CH=) linked to two trichloromethyl (CCl₃) groups, each further substituted with dithio (-S-S-) functionalities.

The trichloromethyl groups may enhance electrophilicity, facilitating nucleophilic attack by aniline, while the dithio linkages could stabilize the resulting structure through chelation or resonance effects .

Properties

CAS No.

65331-40-0

Molecular Formula

C9H5Cl6NS4

Molecular Weight

468.1 g/mol

IUPAC Name

N-phenyl-1,1-bis(trichloromethyldisulfanyl)methanimine

InChI

InChI=1S/C9H5Cl6NS4/c10-8(11,12)19-17-7(18-20-9(13,14)15)16-6-4-2-1-3-5-6/h1-5H

InChI Key

HCUUQYLOTOGZJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bis((trichloromethyl)dithio)methylene)aniline typically involves the reaction of aniline with trichloromethyl dithioformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Aniline and trichloromethyl dithioformate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, industrial production may incorporate advanced purification techniques to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Bis((trichloromethyl)dithio)methylene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylated derivatives.

Scientific Research Applications

N-(Bis((trichloromethyl)dithio)methylene)aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Bis((trichloromethyl)dithio)methylene)aniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction is facilitated by the presence of the trichloromethyl and dithio groups, which are reactive towards nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(Bis((trichloromethyl)dithio)methylene)aniline with structurally analogous Schiff base derivatives, focusing on substituent effects, synthesis pathways, and reported applications:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Bis(trichloromethyl)dithio, -CH= ~450 (estimated) Hypothesized applications: Chelating agents, antimicrobial/antiparasitic activity (inferred from sulfur-rich analogs). High thermal stability due to CCl₃ groups.
N-(Diphenylmethylene)aniline Diphenyl, -CH= 259.33 Model compound for studying ketyl-aniline reactions; limited bioactivity reported.
N-(Bis(4-fluorophenyl)methylene)aniline Bis(4-fluorophenyl), -CH= 306.29 Solid acid-catalyzed synthesis (HZSM-5); potential intermediate in pharmaceuticals.
N-(4-Nitrobenzylidene)aniline 4-Nitrophenyl, -CH= 226.23 UV-active; used in spectrophotometric determination of aromatic amines.
N-(4-(Methylthio)benzylidene)aniline 4-Methylthiophenyl, -CH= 243.36 Liquid crystal precursor; sulfur enhances mesophase stability.
N-[(5-(4-Chlorophenyl)pyrazol-4-yl)methylene]-3,5-bis(trifluoromethyl)aniline Pyrazole, 3,5-bis(trifluoromethyl) 488.74 Anti-inflammatory activity (comparable to diclofenac sodium).

Key Observations:

Substituent Effects on Reactivity and Stability: Trichloromethyl and Dithio Groups: The trichloromethyl groups in the target compound likely increase electrophilicity and steric bulk compared to simpler analogs like N-(diphenylmethylene)aniline. Fluorinated and Nitro Groups: Compounds like N-(bis(4-fluorophenyl)methylene)aniline exhibit improved thermal stability due to fluorine’s electronegativity, while nitro groups (e.g., N-(4-nitrobenzylidene)aniline) enhance UV detectability .

Biological Activity: Sulfur-containing analogs (e.g., thioether or thiazolidinone derivatives) demonstrate antiparasitic and anti-inflammatory properties . The dithio groups in the target compound may similarly contribute to bioactivity, though toxicity risks associated with trichloromethyl groups (as seen in methylene dianiline derivatives ) require further evaluation.

Synthetic Methodologies :

  • Solid acid catalysts (e.g., HZSM-5) enable efficient synthesis of bis(aryl)methyleneanilines under mild conditions , while bis(trichloromethyl)carbonate serves as a versatile reagent for introducing trichloromethyl groups .

Biological Activity

N-(Bis((trichloromethyl)dithio)methylene)aniline is an organosulfur compound notable for its complex structure and potential biological applications. This article explores its biological activity, including its mechanisms, interactions, and implications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

This compound has the chemical formula C10H7Cl6NS4C_{10}H_7Cl_6NS_4. Its structure features multiple trichloromethyl and dithio groups attached to a methylene bridge and an aniline moiety. The presence of sulfur and chlorine contributes to its reactivity, making it a candidate for various biological applications, particularly in agriculture as a pesticide or fungicide.

Compound Name Structural Features Unique Properties
This compoundContains dithio and trichloromethyl groups; lacks methyl substitution on the aniline ringPotentially different reactivity due to structure
4,4'-Methylene-bis(2-methylaniline)Similar aniline structure but lacks sulfur componentsLess reactive than sulfur-containing compounds
N-(4-methylphenyl)-1,1-bis[(trichloromethyl)disulfanyl]methaneContains disulfanyl groups instead of dithio groupsMay exhibit different biological activities due to structure

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial properties. Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity. Studies have shown that compounds with similar dithio groups can inhibit bacterial growth effectively, suggesting that this compound may hold similar capabilities.

Enzyme Interaction Studies

Investigations into the compound's interactions with biological molecules have revealed potential inhibitory effects on various enzymes. For instance, studies focusing on enzyme kinetics suggest that this compound can act as a competitive inhibitor for certain metabolic pathways. Understanding these interactions is crucial for evaluating its safety profile and therapeutic potential.

Agricultural Applications

In agricultural settings, this compound has been evaluated for its efficacy as a pesticide. Field trials demonstrated its effectiveness in controlling certain fungal pathogens that affect crops. The compound's ability to disrupt fungal cell membranes has been highlighted as a key mechanism behind its antifungal activity.

Pharmaceutical Research

In the pharmaceutical domain, preliminary studies have indicated that this compound could serve as a lead in developing new antitumor agents. Its structural properties allow for modifications that could enhance its selectivity and potency against cancer cells. Research is ongoing to explore these potential applications further.

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